Cas no 3835-41-4 (6-methylimidazo2,1-b1,3thiazole)

6-Methylimidazo[2,1-b][1,3]thiazole is a heterocyclic organic compound featuring a fused imidazole and thiazole ring system with a methyl substituent at the 6-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid bicyclic framework enhances stability and reactivity, facilitating its use in the development of bioactive molecules. The compound’s versatility allows for further functionalization, enabling applications in medicinal chemistry, particularly in the design of kinase inhibitors and antimicrobial agents. High purity grades are available to ensure consistency in research and industrial processes.
6-methylimidazo2,1-b1,3thiazole structure
3835-41-4 structure
Product Name:6-methylimidazo2,1-b1,3thiazole
CAS No:3835-41-4
MF:C6H6N2S
MW:138.190239429474
CID:1032632
PubChem ID:329946
Update Time:2025-05-25

6-methylimidazo2,1-b1,3thiazole Chemical and Physical Properties

Names and Identifiers

    • 6-Methylimidazo[2,1-b]thiazole
    • 6-Methylimidazo[2,1-b][1,3]thiazole
    • 6-methyl-imidazo[2,1-b]thiazole
    • 6-Methylimidazo< 2,1-b> thiazol
    • 6-Methyl-imidazo< 2,1-b> thiazol
    • 6-methylimidazo< 2,1-b> thiazole
    • 6-methylimidazo< 2.1-b> thiazole
    • AC1L75U8
    • CTK8I5227
    • SureCN436536
    • T0518-2673
    • SY158152
    • CS-0077332
    • SCHEMBL436536
    • EN300-17423
    • DTXSID30317390
    • AKOS008029908
    • 3835-41-4
    • Z56928556
    • 6-methylimidazo[2,1-b]-thiazole
    • D73889
    • MFCD04610181
    • 6-methylimidazo2,1-b1,3thiazole
    • Inchi: 1S/C6H6N2S/c1-5-4-8-2-3-9-6(8)7-5/h2-4H,1H3
    • InChI Key: VFPIWRDESXULHD-UHFFFAOYSA-N
    • SMILES: S1C=CN2C=C(C)N=C12

Computed Properties

  • Exact Mass: 138.02528
  • Monoisotopic Mass: 138.02516937g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 45.5Ų

Experimental Properties

  • PSA: 17.3

6-methylimidazo2,1-b1,3thiazole Pricemore >>

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Additional information on 6-methylimidazo2,1-b1,3thiazole

6-Methylimidazo[2,1-b]thiazole: A Comprehensive Overview

The compound with CAS No 3835-41-4, commonly referred to as 6-methylimidazo[2,1-b]thiazole, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazothiazoles, which are known for their unique structural properties and diverse applications in drug discovery and materials science.

Imidazo[2,1-b]thiazole derivatives have been extensively studied due to their potential as building blocks for novel pharmaceutical agents. The 6-methyl substitution in this compound introduces additional electronic and steric effects, which can significantly influence its reactivity and biological activity. Recent studies have highlighted the role of 6-methylimidazo[2,1-b]thiazole in the development of anti-inflammatory agents and anticancer drugs.

From a structural perspective, 6-methylimidazo[2,1-b]thiazole consists of a fused ring system comprising an imidazole ring and a thiazole ring. The methyl group at the 6-position plays a crucial role in modulating the compound's electronic properties. This substitution pattern has been shown to enhance the compound's stability under various reaction conditions, making it a valuable intermediate in organic synthesis.

Recent advancements in synthetic chemistry have enabled the efficient preparation of 6-methylimidazo[2,1-b]thiazole through various methodologies. One notable approach involves the cyclization of suitable precursors under controlled conditions, leveraging the inherent reactivity of sulfur-containing compounds. These synthetic strategies not only improve yield but also pave the way for further functionalization of the molecule.

In terms of applications, 6-methylimidazo[2,1-b]thiazole has demonstrated potential in several therapeutic areas. For instance, its ability to inhibit certain enzymes involved in inflammatory pathways makes it a promising candidate for anti-inflammatory drug development. Additionally, studies have explored its role as a scaffold for designing small molecule inhibitors targeting oncogenic pathways.

The pharmacokinetic properties of 6-methylimidazo[2,1-b]thiazole are currently under investigation to assess its suitability as an orally bioavailable drug candidate. Early findings suggest that the compound exhibits favorable absorption profiles, though further studies are required to evaluate its metabolism and excretion patterns.

In conclusion, 6-methylimidazo[2,1-b]thiazole (CAS No 3835-41-4) stands as a versatile and intriguing molecule with vast potential across multiple domains of chemical research. Its unique structure and promising biological activities underscore its importance as a key player in contemporary drug discovery efforts.

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